N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
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Description
The compound appears to be a complex organic molecule with potential pharmacological applications. It is not directly mentioned in the provided papers, but its structure suggests it is related to the classes of compounds discussed in the papers, which include various substituted benzamide and acetamide derivatives with potential anti-inflammatory and anticancer properties.
Synthesis Analysis
The synthesis of related compounds involves starting with a substituted benzamide, such as N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, and then performing a series of reactions including treatment with hydrazine derivatives to afford pyrazoline and pyrazole derivatives . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reagents to introduce the pyrazolo[1,5-a]pyrazin moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. For instance, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was studied using XRD, FT-IR, NMR, and DFT calculations, which provided detailed information about the geometrical parameters and the stability of the molecule . Similar methods could be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include acylation, cyclization, and substitution reactions. These reactions are typically guided by the functional groups present on the starting materials and the desired end products. The pharmacological screening of these compounds indicates that the structural modifications can significantly affect their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by spectroscopic methods such as LCMS, IR, and NMR spectroscopy, which provide information about the mass, functional groups, and molecular environment . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential, offer insights into the electronic properties and potential reactivity of the molecules . These techniques would be essential in characterizing the physical and chemical properties of the compound .
Scientific Research Applications
Synthesis and Chemical Properties
The chemical under consideration is part of a broader family of compounds with significant importance in scientific research. For instance, the synthesis and chemistry of structurally unique hexasubstituted pyrazolines, closely related to the mentioned compound, have been extensively studied. These studies have led to the development of synthetic routes that facilitate the creation of highly substituted pyrazolines, which are valuable for various chemical transformations. This includes the synthesis of hexasubstituted cyclopropanes through thermolysis and the production of oxygen-atom transfer reagents via autoxidation processes (Baumstark, Vásquez, & Mctush-Camp, 2013).
Pharmacological Potential
The pyrazole moiety, central to the structure of the compound , is identified as a pharmacophore with significant relevance in medicinal chemistry. Pyrazoles are utilized as synthons in organic synthesis and exhibit a wide spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. This underscores the compound's potential utility in developing therapeutic agents. The synthesis techniques involving condensation and cyclization have been instrumental in creating heterocyclic appended pyrazoles, showcasing the versatility and applicability of such compounds in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Environmental and Biological Applications
Advanced oxidation processes (AOPs) have been applied to degrade recalcitrant compounds in the environment, including acetaminophen, which shares structural similarities with the chemical of interest. The degradation pathways elucidated through these studies provide insights into the environmental fate of similar compounds and their potential biotoxicity. Research has highlighted the formation of various by-products through AOPs, contributing to understanding the environmental impact and guiding the safe disposal or treatment of such chemicals (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-30-16-6-3-14(4-7-16)17-12-19-22(29)26(9-10-27(19)25-17)13-21(28)24-18-11-15(23)5-8-20(18)31-2/h3-11,17,19,25H,12-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIABUMSBNKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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